

# A Technical Guide to 4-(4-Aminophenyl)butyric Acid: Chemical Properties and Structure

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| Compound of Interest |                               |           |
|----------------------|-------------------------------|-----------|
| Compound Name:       | 4-(4-Aminophenyl)butyric acid |           |
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#### Introduction

**4-(4-Aminophenyl)butyric acid**, also known as 4-APB, is an organic compound derived from butyric acid. It serves as a significant synthetic intermediate in the pharmaceutical industry and for the synthesis of various other compounds.[1] Notably, it is recognized as a degradation product of Chlorambucil, an alkylating agent used in chemotherapy for conditions like chronic lymphocytic leukemia.[1] The compound is also utilized in mechanistic drug studies, with research suggesting it may act as an agonist for certain G-protein coupled receptors and as an inhibitor of monoamine oxidase, which is involved in neurotransmitter metabolism.[1] Furthermore, its structure lends itself to use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[2] This guide provides a comprehensive overview of its chemical structure, properties, and relevant experimental protocols for researchers and drug development professionals.

## **Chemical Structure and Identifiers**

The fundamental structure of **4-(4-Aminophenyl)butyric acid** consists of a phenyl ring substituted with an amino group and a butyric acid chain.

Caption: Chemical structure of 4-(4-Aminophenyl)butanoic acid.



| Identifier        | Value  |  |
|-------------------|--|--|
| IUPAC Name        | 4-(4-aminophenyl)butanoic acid[3]  |  |
| Synonyms          | 4-(4-Aminophenyl)butyric acid, p-<br>Aminobenzenebutyric acid, 4-<br>Aminobenzenebutanoic acid |  |
| CAS Number        | 15118-60-2[1][2][3][4][5][6][7][8]   |  |
| Molecular Formula | C10H13NO2[2][3][6][7][8]   |  |
| SMILES            | Nc1ccc(CCCC(O)=O)cc1   |  |
| InChI Key         | RBHLFWNKEWLHBP-UHFFFAOYSA-N[3]   |  |

## **Physicochemical Properties**

The key physicochemical properties of **4-(4-Aminophenyl)butyric acid** are summarized below. These predicted and experimentally determined values are critical for its application in research and development.

| Property                  | Value                                   | Source          |
|---------------------------|---|-----------------|
| Molecular Weight          | 179.22 g/mol                            | [2][3][6][7][8] |
| Melting Point             | 121-124 °C                              | [4][5]          |
| Boiling Point (Predicted) | 363.7 ± 17.0 °C at 760 mmHg             | [4][5]          |
| Density (Predicted)       | 1.177 ± 0.06 g/cm <sup>3</sup>          | [4]             |
| Solubility                | DMSO (Slightly), Methanol<br>(Slightly) | [4]             |
| XLogP3 (Computed)         | 1.7                                     | [3]             |

# Experimental Protocols Synthesis Protocol

### Foundational & Exploratory





A general procedure for the synthesis of **4-(4-aminophenyl)butyric acid** involves the reduction of an acetamidophenyl precursor.[1]

Starting Material: 4-(4-acetamidophenyl)-4-oxobutanoic acid or 3-(4-acetamidophenyl)propionic acid.[1]

#### Reagents and Equipment:

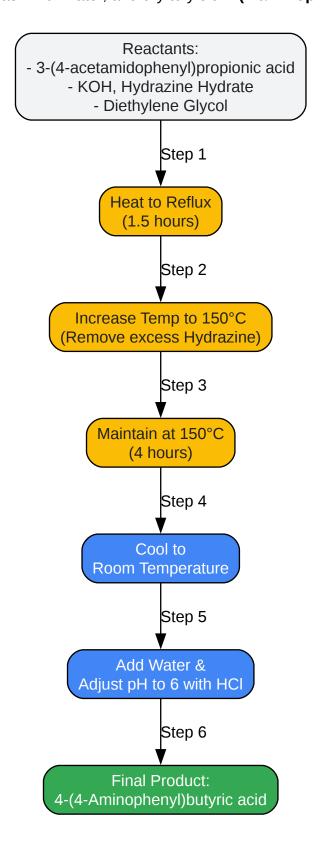
- 3-(4-acetamidophenyl)propionic acid (89 g)[1]
- Potassium hydroxide (88 g)[1]
- 85% Hydrazine hydrate (65 ml)[1]
- Diethylene glycol (450 ml)[1]
- Reaction vessel with reflux condenser
- Heating mantle
- Stirring apparatus
- pH meter and 6N Hydrochloric acid

#### Methodology:

- Combine 89 g of 3-(4-acetamidophenyl)propionic acid, 88 g of potassium hydroxide, 65 ml of 85% hydrazine hydrate, and 450 ml of diethylene glycol in a suitable reaction vessel.[1]
- Heat the mixture to reflux and maintain for 1.5 hours.[1]
- Increase the reaction temperature to 150°C to distill off excess hydrazine hydrate.[1]
- Maintain the reaction at 150°C for an additional 4 hours.[1]
- After the reaction is complete, cool the mixture to room temperature.
- Add 400 g of water to the cooled mixture.[1]



- Adjust the pH of the solution to 6 using 6N hydrochloric acid to precipitate the product.[1]
- Filter the precipitate, wash with water, and dry to yield 4-(4-aminophenyl)butyric acid.





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Caption: Workflow for the synthesis of **4-(4-aminophenyl)butyric acid**.

## **General Analytical Approaches**

While specific validated methods for **4-(4-aminophenyl)butyric acid** were not detailed in the provided search results, standard analytical techniques for organic acids can be readily applied.

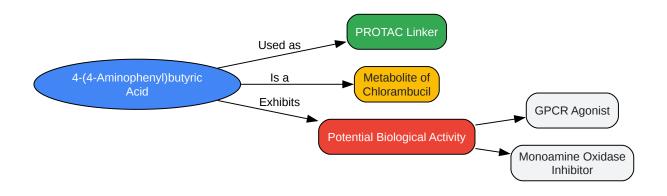
- 1. High-Performance Liquid Chromatography (HPLC): A combination of reversed-phase chromatography with UV detection is a common and accessible method for analyzing organic acids.[9]
- Column: A C18 stationary phase column is typically suitable.
- Mobile Phase: A buffered aqueous solution (e.g., phosphate buffer) with an organic modifier like acetonitrile or methanol. Gradient elution may be required to achieve optimal separation from impurities.
- Detection: UV detection is effective due to the presence of the phenyl ring chromophore. The
  detection wavelength should be set at the absorbance maximum of the compound.
- 2. Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile compounds, GC-MS offers high sensitivity and structural confirmation. Since **4-(4-aminophenyl)butyric acid** has low volatility, derivatization is necessary.
- Derivatization: The carboxylic acid and amino groups must be derivatized prior to analysis.
   Silylation (e.g., using BSTFA) is a common method for making such compounds amenable to GC analysis.
- Analysis: The derivatized sample is injected into the GC-MS system. The resulting mass spectrum provides a fragmentation pattern that can be used for identification and quantification.

## **Biological Context and Potential Applications**



**4-(4-Aminophenyl)butyric acid** is relevant in several areas of drug development and biological research. Its roles range from being a metabolite of an existing drug to a building block for novel therapeutic modalities.

- Chemotherapy Metabolite: It is a known degradation product of the anticancer drug Chlorambucil.[1] Understanding its properties is relevant for studying the metabolism and clearance of the parent drug.
- PROTAC Linker: The molecule is used as a linker in the synthesis of PROTACs, which are novel molecules designed to induce the degradation of specific target proteins.
- Pharmacological Activity: Preliminary studies suggest it may have intrinsic biological activity, including potential agonism at G-protein coupled receptors and inhibition of monoamine oxidase.[1] These activities, however, require further investigation to be fully characterized.



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Caption: Key applications and biological context of the compound.

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